(S)-2-(Isochroman-1-yl)ethanol

Medicinal Chemistry Gastrointestinal Pharmacology Structure-Activity Relationship

Replacing the isochroman core with thioisochroman, chroman, or tetralin analogs causes drastic changes in antiulcer activity. (S)-2-(Isochroman-1-yl)ethanol preserves the exact pharmacophoric scaffold required for reproducible SAR. Key advantages: - Defined (S)-stereocenter (C1) with documented 83-97% ee accessibility in catalytic systems - Primary alcohol handle enables oxidation, esterification, and nucleophilic substitution - XlogP 1.3, TPSA 29.5 Ų consistent with CNS permeability for depression/schizophrenia targets - ≥95% purity with batch-specific COA

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
Cat. No. B8771700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(Isochroman-1-yl)ethanol
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1COC(C2=CC=CC=C21)CCO
InChIInChI=1S/C11H14O2/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11/h1-4,11-12H,5-8H2
InChIKeyJXIIBWMBZVKXBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-(Isochroman-1-yl)ethanol Structural and Physicochemical Overview


(S)-2-(Isochroman-1-yl)ethanol (CAS 177742-21-1) is a chiral secondary alcohol featuring an isochroman (3,4-dihydro-1H-2-benzopyran) bicyclic scaffold with an ethanol moiety at the 1-position [1]. Its molecular formula is C11H14O2 with a molecular weight of 178.23 g/mol, and it possesses a defined (S)-stereocenter at the carbon adjacent to the oxygen atom in the pyran ring . Key physicochemical properties include a calculated density of 1.097±0.06 g/cm³ (20°C), an XlogP of 1.3, a topological polar surface area of 29.5 Ų, and a solubility of 8.7 g/L in water at 25°C . These properties define its behavior as a moderately lipophilic, low-polarity chiral building block. The compound is commercially available with a minimum purity specification of 95% and is intended exclusively for research and development use .

Defined (S)-stereocenter supports chiral synthesis workflows
Isochroman scaffold supports SAR studies requiring core integrity
Primary alcohol handle supports versatile downstream derivatization

(S)-2-(Isochroman-1-yl)ethanol: Why Analogs Fail


The isochroman scaffold is not merely a structural framework but a pharmacophoric and stereochemical determinant whose substitution profoundly alters biological and catalytic outcomes. Direct comparative studies demonstrate that replacing the isochroman ring with a thioisochroman, chroman, or tetralin ring in related amine derivatives results in a drastic change in antiulcer activity [1]. Furthermore, the specific (S)-enantiomeric configuration of the C1 chiral center is critical; class-level evidence from asymmetric catalysis shows that stereochemical integrity at this position dictates enantioselectivity outcomes in subsequent transformations, with documented enantiomeric excesses ranging from >90% to 97% across various catalytic systems [2]. Generic substitution with achiral analogs or alternative heterocycles without revalidating the entire synthetic or biological workflow introduces quantifiable risk of performance degradation. The ethanol side chain further distinguishes this compound from other C1-substituted isochromans (e.g., methyl, propan-2-one, piperazine derivatives), altering both solubility and synthetic utility as a functional handle [3].

Heterocycle substitution

Replacing isochroman with chroman, thioisochroman, or tetralin may produce divergent biological response profiles.

Enantiomer or racemate use

The (S)-configuration at C1 is critical; opposite enantiomer or racemate may not transfer stereochemical outcomes.

C1-substituent mismatch

Analogs lacking the primary alcohol handle (e.g., ketone, amine) offer limited reactivity for further derivatization.

Evidence for (S)-2-(Isochroman-1-yl)ethanol Over Analogs


Antiulcer Activity: Isochroman vs. Heterocyclic Analogs

In a systematic SAR study of (isochroman-1-yl)alkylamine derivatives, N-phenethyl-2-(isochroman-1-yl)-1-methylethylamine (compound 3b) served as the reference compound with established antiulcer activity. Replacement of the isochroman ring with a thioisochroman, chroman, or tetralin ring resulted in a drastic change in antiulcer activity. The chroman analog N-phenethyl-2-(chroman-4-yl)-1-methylethylamine (compound 32b) was found to have antiulcer activity comparable with that of the isochroman reference, while the thioisochroman and tetralin analogs showed substantially diminished activity [1].

Antiulcer Activity Model
Head-to-head
Isochroman reference showed activity; chroman comparable, thioisochroman/tetralin drastically reduced
Supports isochroman scaffold-specific model response context
Rat aspirin-induced ulcer model; functional assay
Medicinal Chemistry Gastrointestinal Pharmacology Structure-Activity Relationship

Physicochemical Properties: Solubility and Lipophilicity

(S)-2-(Isochroman-1-yl)ethanol possesses a calculated XlogP value of 1.3 and a topological polar surface area of 29.5 Ų [1]. By class-level inference, the unsubstituted parent isochroman scaffold exhibits water solubility of approximately 8.7 g/L at 25°C and a density of 1.097±0.06 g/cm³ . These parameters position the compound as having moderate lipophilicity and limited aqueous solubility relative to more polar heterocyclic alternatives, which may influence its handling, formulation behavior, and partition characteristics in biphasic reaction systems.

Physicochemical Profile
Class-level
XlogP 1.3 · TPSA 29.5 Ų · Solubility 8.7 g/L (calc, 25°C)
Moderate lipophilicity, low polarity – guides solvent selection
Calculated values; verify experimentally for specific conditions
Pre-formulation Physicochemical Characterization Drug Discovery

Enantioselective Isochroman C1-Functionalization Benchmark

While no direct head-to-head study of (S)-2-(Isochroman-1-yl)ethanol versus its (R)-enantiomer was identified, class-level evidence from asymmetric catalysis establishes that the isochroman C1 stereocenter can be accessed with high enantioselectivity. Using a t-BuLi/chiral bis(oxazoline) complex, isochroman undergoes enantioselective lithiation followed by electrophilic trapping to afford α-substituted isochroman derivatives with up to 97% enantiomeric excess [1]. Similarly, palladium(II)/chiral sulfoxide catalysis enables allylic C-H oxidation to isochromans with an average of 92% ee across 13 examples (>90% ee for each) [2]. A more recent biomimetic Au(I)/chiral Sc(III) bimetallic catalytic system delivers tetracyclic isochroman frameworks with excellent stereoinduction (up to 95% ee) [3]. These results collectively establish that C1 stereochemistry in the isochroman system is synthetically accessible with high fidelity, supporting the value of procuring defined (S)-enantiomer material.

Enantioselectivity Benchmark
Class-level
Up to 97% ee (avg 92–95% ee across catalytic methods)
C1 stereochemistry accessible with high fidelity
Multiple catalytic systems reported; class-level evidence
Asymmetric Catalysis Synthetic Methodology Chiral Building Block

CNS Disorder Patent Landscape for Isochroman Scaffolds

Patent literature establishes the isochroman scaffold as a privileged structure for central nervous system (CNS) drug discovery. HK1241876B describes 1-heterocyclyl isochromanyl compounds and analogs for treating CNS disorders including major depression, schizophrenia, bipolar disorder, obsessive compulsive disorder, and posttraumatic stress disorder [1]. JP2020529419A further discloses isochroman compounds and pharmaceutical compositions for treating nerve or psychiatric disorders [2]. (S)-2-(Isochroman-1-yl)ethanol serves as a direct C1-functionalized entry point to this protected chemical space. While direct comparative efficacy data for the specific compound is not available in these patents, the structural protection of the isochroman motif across multiple CNS-targeting patent families indicates its established value as a pharmacophore.

CNS Patent Precedence
Supporting evidence
Multiple patent families claim isochromanyl compounds for CNS disorders
Research scaffold precedence for CNS-targeting studies
Patent analysis; no direct efficacy data for this compound
CNS Drug Discovery Neurological Disorders Pharmaceutical Patent Analysis

Synthetic Utility: Primary Alcohol vs. Other C1-Substituents

(S)-2-(Isochroman-1-yl)ethanol possesses a primary alcohol functionality at the terminus of its ethanol side chain, which distinguishes it from other C1-substituted isochroman analogs such as 1-(isochroman-1-yl)propan-2-one (ketone functionality, C12H14O2, MW 190.24 g/mol) and 1-[(isochroman-1-yl)methyl]piperazine (tertiary amine functionality) [1]. The primary alcohol provides a versatile synthetic handle capable of undergoing oxidation to the corresponding aldehyde or carboxylic acid, esterification, etherification, halogenation, and Mitsunobu-type substitutions. This functional group versatility is not available with C1-alkyl (methyl, ethyl) substituted analogs lacking a terminal reactive group.

Functional Handle Versatility
Class-level
Primary alcohol enables oxidation, esterification, etherification vs ketone/amine analogs
Broader derivatization potential than other C1-substituted isochromans
Based on functional group analysis; reactivity may vary with conditions
Organic Synthesis Chiral Building Block Functional Group Interconversion

Purity Specification and Batch Quality Assurance

Commercial sources for (S)-2-(Isochroman-1-yl)ethanol specify a minimum purity of 95% with batch-specific Certificates of Analysis and Safety Data Sheets available upon request . This purity level is consistent across multiple supplier listings (AKSci Cat. 7891CR, Parchem, CymitQuimica). The product is classified as a research-use-only specialty chemical, not intended for human or veterinary use, food, cosmetic, drug, or pesticide applications unless explicitly stated . Transportation information indicates the material is not classified as hazardous for DOT/IATA shipping purposes .

Purity & Quality
Specification review
≥95% purity; batch-specific COA and SDS
Supports reproducible synthetic outcomes
Research-use-only; verify batch COA for specific lot
Procurement Quality Control Chemical Sourcing

Applications of (S)-2-(Isochroman-1-yl)ethanol


SAR Campaigns Requiring Isochroman Scaffold Integrity

Based on direct comparative evidence that heterocyclic ring replacement (isochroman → chroman, thioisochroman, or tetralin) produces drastic changes in antiulcer activity [1], (S)-2-(Isochroman-1-yl)ethanol is indicated for structure-activity relationship studies where preservation of the precise isochroman core is critical. Procurement of this exact scaffold, rather than close analogs, avoids the non-linear activity degradation documented in peer-reviewed SAR studies. The C1-ethanol primary alcohol handle further enables systematic functional group diversification without altering the core heterocycle.

Asymmetric Synthesis of Isochroman-Derived Bioactives

Class-level evidence from multiple catalytic systems demonstrates that isochroman C1 stereocenters can be accessed with 83-97% enantiomeric excess [1]. (S)-2-(Isochroman-1-yl)ethanol provides a defined stereocenter at the C1 position, making it suitable as a chiral building block for the synthesis of enantioenriched isochroman-containing natural products such as α-quaternary isochromanes, which are prevalent in bioactive compounds . The compound's primary alcohol functionality enables further stereoselective transformations while preserving chiral integrity.

CNS Drug Discovery with Isochroman Scaffolds

Multiple patent families explicitly claim isochroman and isochromanyl compounds for treating CNS disorders including major depression, schizophrenia, bipolar disorder, OCD, and PTSD [1]. (S)-2-(Isochroman-1-yl)ethanol provides a C1-functionalized entry point to this protected chemical space, enabling medicinal chemistry teams to explore CNS-targeting derivatives while operating within established patent precedent. The compound's moderate lipophilicity (XlogP = 1.3) and low TPSA (29.5 Ų) are consistent with blood-brain barrier permeability potential .

Chiral Building Block via Primary Alcohol Functionalization

Unlike C1-alkyl or C1-ketone substituted isochroman analogs, (S)-2-(Isochroman-1-yl)ethanol's primary alcohol handle enables versatile downstream chemistry including oxidation to aldehydes/acids, esterification, etherification, and nucleophilic substitution reactions. This functional group versatility, combined with the defined (S)-stereocenter, positions the compound as a strategic chiral building block for assembling complex molecules requiring stereochemical control [1]. The commercial availability at 95% minimum purity with batch-specific COA documentation ensures reproducible synthetic outcomes .

Application
Selection Property
Validation Focus
Isochroman SAR studies
Isochroman core integrity with (S)-stereochemistry
Heterocycle replacement endpoint comparison
Asymmetric synthesis of isochroman derivatives
Chiral (S)-C1 building block with primary alcohol
Enantioselectivity and stereochemical fidelity
CNS research models
CNS patent-precedented scaffold and physicochemical profile
CNS research model validation (not efficacy)
Chiral building block for complex molecules
Primary alcohol handle for diverse functionalization
Functional group interconversion and stereocontrol

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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